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Compound of Interest

1-Amino-1-
Compound Name: ]
cyclopentanecarboxamide

Cat. No.: B096507

Audience: Researchers, scientists, and drug development professionals.
Introduction:

1-Amino-1-cyclopentanecarboxamide is a versatile scaffold in medicinal chemistry, serving
as a crucial intermediate for the synthesis of a variety of biologically active compounds.[1] Its
rigid cyclopentane core allows for the precise spatial orientation of functional groups, making it
an attractive starting point for the design of targeted therapeutics. This document provides an
overview of its application in drug design, focusing on its use in the development of chemokine
receptor antagonists and central nervous system (CNS) agents, along with relevant
experimental protocols.

Chemical and Physical Properties

The fundamental properties of 1-Amino-1-cyclopentanecarboxamide are summarized in the
table below.
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Property Value Reference
Molecular Formula CeH12N20 [2][3]
Molecular Weight 128.17 g/mol [2][3]

CAS Number 17193-28-1 [21[3]
IUPAC Name 1-aminocyclopentane-1- 3]

carboxamide

Appearance Solid [1]

Boiling Point 301.5 °C at 760 mmHg [1]

Density 1.133 g/cm3 [1]

Application 1: Chemokine Receptor Antagonists

Derivatives of 1-Amino-1-cyclopentanecarboxamide have shown significant promise as
antagonists of chemokine receptors, particularly CCR2. Chemokine receptors are G protein-
coupled receptors (GPCRSs) that mediate cell migration in response to chemokines and are

implicated in various inflammatory diseases, cancer, and HIV.[4]

Signaling Pathway

The binding of a chemokine to its receptor initiates a signaling cascade that leads to cell

migration and other cellular responses. A simplified representation of a common chemokine

signaling pathway is depicted below.
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Chemokine Receptor Signaling Pathway.
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Quantitative Data: CCR2 Antagonist Activity

Structure-activity relationship (SAR) studies on aminocyclopentane carboxamide derivatives

have identified potent CCR2 antagonists. The table below summarizes the in vitro activity of

representative compounds.

Modification

on CCR2 Binding CCR2 Ca?+
Compound ID Reference
Cyclopentane ICs0 (NM) Flux ICso (nM)
Core
1-alkyl-3-
1 S 10 64 [5]
(piperidinyl)
1-alkyl-3-
2 (piperidinyl) with 3.5 5.8 [5]
modifications
3-[(3R,4S)-1-
3 ((1R,3S)-3- 29 N/A [6]
isopropyl...

N/A: Not Available

Experimental Protocol: CCR2 Binding Assay

This protocol outlines a competitive binding assay to determine the affinity of test compounds
for the CCR2 receptor.

Workflow:

Prepare human monocyte
whole cells expressing CCR2

Incubate cells with
radiolabeled chemokine (12°I-MCP-1)

and varying concentrations of
test compound

Separate bound from

Quantify radioactivity
free radioligand by filtration of the filter-bound comple:
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CCR2 Binding Assay Workflow.

Calculate ICso value
X from dose-response curve
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Methodology:

o Cell Preparation: Use human monocyte whole cells endogenously expressing the CCR2
receptor.

o Assay Buffer: Prepare a suitable binding buffer (e.g., 25 mM HEPES, 150 mM NaCl, 1 mM
CaClz, 5 mM MgClz, 0.5% BSA, pH 7.4).

o Competition Assay:

[¢]

In a 96-well plate, add 50 pL of cell suspension.

[¢]

Add 25 pL of varying concentrations of the test compound (prepared in assay buffer).

[e]

Add 25 L of radiolabeled chemokine (e.g., 12°I-MCP-1) at a final concentration close to its
Kd.

[e]

Incubate the plate at room temperature for 60-90 minutes.

« Filtration: Rapidly filter the contents of each well through a glass fiber filter plate (e.qg.,
Whatman GF/B) using a cell harvester. Wash the filters with ice-cold wash buffer (e.g., 50
mM Tris-HCI, 150 mM NacCl, pH 7.4).

e Quantification: Dry the filter plate and add scintillation cocktail to each well. Measure the
radioactivity using a scintillation counter.

o Data Analysis: Plot the percentage of specific binding against the logarithm of the test
compound concentration. Determine the ICso value using non-linear regression analysis.

Application 2: Anticancer Agents

While direct derivatives of 1-Amino-1-cyclopentanecarboxamide as standalone anticancer
agents are not extensively documented in publicly available literature, the cyclopentane
carboxamide scaffold is present in more complex molecules with demonstrated antiproliferative
activity. For instance, cyclopentane-fused anthraquinone derivatives have shown remarkable
potency against various tumor cell lines.[7]
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Proposed Mechanism of Action

The anticancer activity of such complex derivatives can be multifaceted, potentially involving:

» DNA Intercalation: The planar aromatic moieties can insert between DNA base pairs,
disrupting DNA replication and transcription.

o Topoisomerase Inhibition: Interference with topoisomerase enzymes, which are crucial for
managing DNA topology, can lead to DNA damage and apoptosis.

« Induction of Reactive Oxygen Species (ROS): Generation of ROS can cause oxidative stress
and damage to cellular components, ultimately leading to cell death.

Quantitative Data: Antiproliferative Activity

The following table presents the ICso values for novel 1,1-disubstituted cyclohexane-1-
carboxamides, which share a similar structural motif and demonstrate the potential of cyclic
carboxamides as anticancer agents.

Compound ID Cell Line ICs0 (M) Reference
A549 (Lung
6a _ 3.03 [8]
Carcinoma)
A549 (Lung
8a _ 5.21 [8]
Carcinoma)
. A549 (Lung
Doxorubicin (Control) ) 3.01 [8]
Carcinoma)

Experimental Protocol: MTT Cell Proliferation Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an
indicator of cell viability, proliferation, and cytotoxicity.[2]

Workflow:
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Calculate cell viability
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MTT Assay Workflow.

Methodology:

o Cell Seeding: Plate cells (e.g., A549, MCF-7) in a 96-well plate at a density of 5,000-10,000
cells/well and incubate overnight at 37°C in a humidified 5% CO2 atmosphere.

e Compound Treatment: Remove the medium and add fresh medium containing various
concentrations of the test compound. Include a vehicle control (e.g., DMSO). Incubate for the
desired period (e.g., 48 or 72 hours).

e MTT Incubation: Add 20 pL of MTT solution (5 mg/mL in PBS) to each well and incubate for
2-4 hours at 37°C until purple formazan crystals are visible.[9]

» Solubilization: Carefully remove the medium and add 150 pL of a solubilizing agent (e.g.,
DMSO or a solution of 4 mM HCI, 0.1% NP40 in isopropanol) to each well to dissolve the
formazan crystals.[9]

» Absorbance Measurement: Agitate the plate on an orbital shaker for 15 minutes to ensure
complete dissolution.[9] Measure the absorbance at 570 nm using a microplate reader.

» Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the
percentage of viability against the logarithm of the compound concentration to determine the
ICso value.

Application 3: Central Nervous System (CNS)
Agents - GABA Aminotransferase (GABA-AT)
Inhibitors

Derivatives of 1-Amino-1-cyclopentanecarboxamide have been investigated as inhibitors of
y-aminobutyric acid aminotransferase (GABA-AT), an enzyme responsible for the degradation
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of the inhibitory neurotransmitter GABA.[10] Inhibition of GABA-AT increases GABA levels in
the brain, which can be a therapeutic strategy for epilepsy and addiction.[10]

Mechanism of Action

Mechanism-based inactivators of GABA-AT, such as (1S,3S)-3-amino-4-difluoromethylenyl-1-
cyclopentanoic acid (CPP-115), a compound with a related cyclopentane core, have been
designed to be highly efficient.[11][12] These inhibitors typically form a covalent bond with the
enzyme's cofactor, pyridoxal 5'-phosphate (PLP), leading to irreversible inactivation.

Synthesis Protocol: General Amide Coupling

The synthesis of carboxamide derivatives from 1-Amino-1-cyclopentanecarboxamide or its
corresponding carboxylic acid can be achieved through standard amide coupling reactions.

Workflow:
Dissolve 1-aminocyclopentane Add a coupling agent . ] .
: ) o Add the desired amine Work-up and puri
EEIEDYIE ECEl ElEhEnE (g, AT [ O EDED) and stir at room temperature the finF;I proguctfy
in an aprotic solvent (e.g., DMF) and a base (e.g., DIPEA)

Click to download full resolution via product page

Amide Coupling Workflow.

Methodology:

o Reaction Setup: To a solution of the 1-aminocyclopentane carboxylic acid derivative (1
equivalent) in an anhydrous aprotic solvent such as DMF, add a coupling agent (e.g., HATU,
1.1 equivalents) and a non-nucleophilic base (e.g., DIPEA, 2 equivalents).

o Activation: Stir the mixture at room temperature for 10-15 minutes to activate the carboxylic

acid.
¢ Amine Addition: Add the desired amine (1-1.2 equivalents) to the reaction mixture.

o Reaction: Stir the reaction at room temperature for 2-24 hours, monitoring the progress by
TLC or LC-MS.
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o Work-up: Upon completion, dilute the reaction mixture with an organic solvent (e.g., ethyl
acetate) and wash sequentially with aqueous acid (e.g., 1M HCI), saturated aqueous sodium
bicarbonate, and brine.

« Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate
under reduced pressure. Purify the crude product by column chromatography or
recrystallization to obtain the desired amide.

Conclusion:

1-Amino-1-cyclopentanecarboxamide is a valuable and versatile building block in drug
discovery. Its derivatives have demonstrated significant potential as chemokine receptor
antagonists for inflammatory diseases and as CNS agents targeting enzymes like GABA-AT.
The rigid cyclopentane scaffold provides a solid foundation for the design of potent and
selective modulators of various biological targets. Further exploration of this chemical space is
likely to yield novel therapeutic candidates for a range of diseases. biological targets. Further
exploration of this chemical space is likely to yield novel therapeutic candidates for a range of
diseases.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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